
HMG-CoA
Overview
Description
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a critical intermediate in the mevalonate pathway, which governs cholesterol biosynthesis and the production of isoprenoid compounds essential for cellular functions such as membrane integrity, signaling, and post-translational protein modifications . This compound reductase (HMGCR), the rate-limiting enzyme in this pathway, catalyzes the reduction of this compound to mevalonic acid. This enzyme is a primary therapeutic target for hypercholesterolemia, with statins serving as its most widely prescribed inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
HMG-CoA is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through the catalytic action of this compound synthase. The reaction involves the condensation of these two molecules to form this compound. The reaction conditions typically require the presence of the enzyme and an appropriate buffer system to maintain the pH and ionic strength necessary for enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of recombinant DNA technology to express this compound synthase in microbial hosts such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions to optimize the yield of this compound. The product is then purified using chromatographic techniques .
Chemical Reactions Analysis
Reduction of HMG-CoA to Mevalonate
This compound reductase (HMGR), the rate-limiting enzyme in cholesterol biosynthesis, catalyzes this NADPH-dependent four-electron reduction :
Mechanistic steps :
Step | Reaction | Intermediate | Cofactor Role |
---|---|---|---|
1 | Thioester reduction | Mevaldyl-CoA | NADPH donates first hydride |
2 | Hemithioacetal decomposition | Mevaldehyde | Glu83 acts as acid/base |
3 | Aldehyde reduction | Mevalonate | NADPH donates second hydride |
Structural insights :
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Catalytic residues : Lys267 polarizes the thioester carbonyl, while His381 protonates CoA-SH .
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Flap domain dynamics : A mobile α-helix bundle (residues 377–428) gates cofactor exchange (NADPH ↔ NADP⁺) between reduction steps .
This compound Lyase Reaction in Ketogenesis
This compound lyase cleaves this compound into acetyl-CoA and acetoacetate during ketogenesis :
Key characteristics :
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Critical for ketone body production during fasting or diabetic conditions.
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The reaction involves a retro-aldol cleavage mechanism, generating a reactive enolate intermediate .
Regulatory Mechanisms of HMGR
HMGR activity is tightly controlled through:
Clinical relevance :
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Statins (e.g., atorvastatin) lower cholesterol by blocking HMGR, but efficacy varies due to genetic polymorphisms (e.g., frameshift mutations in HMGCR) .
Stereochemical Considerations
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HMGR exclusively processes (S)-HMG-CoA to (R)-mevalonate, preserving configuration through a proton relay involving Glu83 and Lys267 .
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Malate synthase analog studies confirm inversion of configuration during this compound synthesis .
Evolutionary and Pharmacological Significance
Scientific Research Applications
Cholesterol Management
HMG-CoA reductase inhibitors, commonly known as statins, are widely used for managing hypercholesterolemia and preventing cardiovascular diseases. These medications lower total cholesterol and low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels. Statins are indicated for both primary and secondary prevention of atherosclerotic cardiovascular disease (ASCVD) .
Autoimmune Disorders
Research has demonstrated that this compound reductase inhibitors can modulate immune responses. For instance, fluvastatin has been shown to reduce the severity of experimental autoimmune myocarditis by inhibiting nuclear factor-κB activation . This suggests potential therapeutic applications in autoimmune conditions.
Cancer Therapy
This compound reductase inhibitors have been investigated for their effects on cancer cell growth and survival. In human neuroblastoma cells, lovastatin was identified as a potent inhibitor that selectively targets drug-resistant cell lines expressing P-glycoprotein . This highlights the potential use of this compound inhibitors in overcoming chemotherapy resistance.
Inhibition Studies
Recent studies have employed molecular docking and dynamics simulations to explore the binding affinities of various compounds to this compound reductase. For example, myricetin and quercetin have shown significant interaction capabilities with this compound reductase, indicating their potential as therapeutic agents . The binding energies calculated during these studies provide insights into the design of new inhibitors with enhanced efficacy.
Neuroprotective Effects
The role of this compound reductase in neuroprotection has also been explored. A study found that certain inhibitors could protect against oxidative stress-induced neuronal damage, suggesting their utility in treating neurodegenerative diseases . This area is ripe for further investigation given the increasing prevalence of such disorders.
Case Studies
Mechanism of Action
HMG-CoA exerts its effects primarily through its role as a substrate for this compound reductase. This enzyme catalyzes the conversion of this compound to mevalonate, a critical step in the biosynthesis of cholesterol. The inhibition of this compound reductase by statins leads to a decrease in cholesterol synthesis, which in turn lowers blood cholesterol levels. The molecular targets involved include the active site of this compound reductase and the regulatory pathways that control its expression and activity .
Comparison with Similar Compounds
Natural Product Inhibitors
Natural compounds exhibit diverse mechanisms and structural motifs for HMGCR inhibition:
Key Findings :
- Structural diversity : Unlike statins, natural inhibitors (e.g., diterpenes, triterpenes) lack the HMG-like moiety but rely on hydrophobic interactions and hydrogen bonding to bind HMGCR .
- Potency variability: Lanostane triterpenes from Ganoderma mushrooms surpass atorvastatin in vitro, while Tacca tuber extracts (IC50 = 4.92 ppm) approach simvastatin’s efficacy (IC50 = 4.62 ppm) .
- Synergistic effects : Hawthorn compounds (quercetin, hyperoside) show enhanced activity when combined, highlighting the importance of phytocomplex interactions .
Species-Specific Variations in HMGCR
- Bacterial vs. mammalian HMGCR: Bacterial isoforms (e.g., in Staphylococcus) exhibit divergent pathways for isoprenoid synthesis, reducing susceptibility to statins. Some species bypass HMGCR entirely via the MEP pathway .
- Tissue-specific expression : In mammals, HMGCR activity varies by tissue (e.g., high in liver, negligible in brain), influencing inhibitor pharmacokinetics .
Research Implications
- Drug development: Natural products provide novel scaffolds (e.g., diterpenes, triterpenes) for designing non-statin HMGCR inhibitors with fewer side effects .
- Bacterial resistance: The complexity of bacterial isoprenoid pathways necessitates species-specific targeting .
Biological Activity
3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) is a crucial compound in the biosynthesis of cholesterol and other isoprenoids. Its biological activity primarily revolves around the enzyme this compound reductase, which catalyzes the conversion of this compound to mevalonate, marking the rate-limiting step in cholesterol synthesis. This article delves into the biological activity of this compound, focusing on its role in cholesterol metabolism, implications for disease prevention, and therapeutic applications.
Overview of this compound and this compound Reductase
This compound is a key intermediate in the mevalonate pathway, which is essential for synthesizing cholesterol and other important biomolecules. The enzyme this compound reductase (HMGR) is a target for statins, a class of drugs used to lower cholesterol levels in patients at risk for cardiovascular diseases. Statins inhibit HMGR, leading to decreased cholesterol synthesis and subsequent reduction in low-density lipoprotein (LDL) levels.
Biological Functions of this compound
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Cholesterol Synthesis :
- This compound is converted to mevalonate by HMGR, which subsequently leads to the production of cholesterol.
- Cholesterol is vital for cell membrane integrity and serves as a precursor for steroid hormones and bile acids.
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Isoprenoid Synthesis :
- Beyond cholesterol, the mevalonate pathway produces isoprenoids that are essential for various cellular functions, including protein prenylation, which affects cell signaling and growth.
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Regulatory Role :
- The activity of HMGR is tightly regulated by feedback mechanisms involving cholesterol levels; high cholesterol levels downregulate HMGR expression.
Statins and Their Effects
Statins, such as atorvastatin and rosuvastatin, are widely used to inhibit HMGR. Their primary effects include:
- Lipid Lowering : Statins significantly reduce LDL cholesterol levels, thereby lowering the risk of atherosclerosis and cardiovascular events .
- Anti-inflammatory Effects : Statins have been shown to exert anti-inflammatory effects by reducing levels of C-reactive protein (CRP) and inhibiting pro-inflammatory cytokines .
- Bone Health : Recent studies suggest that statin use may be associated with reduced hip fracture risk in elderly populations .
Case Studies
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Epithelial Ovarian Cancer :
A case-control study involving over 63,000 participants indicated that genetically proxied inhibition of this compound reductase was associated with lower odds of developing epithelial ovarian cancer (odds ratio 0.60) among both the general population and BRCA1/2 mutation carriers . -
Hip Fracture Risk :
A study involving elderly patients found that statin use was linked to a significant reduction in hip fracture risk (adjusted odds ratio 0.29), suggesting potential benefits beyond lipid lowering .
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- Inhibition Mechanisms : Studies have demonstrated that this compound reductase inhibitors not only lower cholesterol but also modulate immune responses by acting on nuclear factor κB (NF-κB), which plays a role in inflammatory processes .
- Neuroprotective Properties : Some studies have indicated that certain compounds related to this compound may have neuroprotective effects, though further research is needed to clarify these findings .
Data Table: Comparative Efficacy of Statins
Statin | LDL Reduction (%) | Additional Benefits |
---|---|---|
Atorvastatin | 30-50 | Anti-inflammatory effects |
Rosuvastatin | 40-60 | Potential bone health benefits |
Simvastatin | 25-45 | Reduced risk of cardiovascular events |
Q & A
Basic Research Questions
Q. What are standard methodologies for assessing HMG-CoA reductase activity in vitro?
- Methodological Answer : The most common approach involves spectrophotometric assays measuring NADPH oxidation at 340 nm over time. For example, reaction mixtures containing this compound, NADPH, and the enzyme are incubated at 37°C, with absorbance recorded every 30 seconds for 15 minutes. Pravastatin or other inhibitors are used as positive controls, while distilled water serves as a negative control. Statistical validation requires triplicate experiments analyzed via one-way ANOVA (SPSS or similar software) .
- Key Considerations : Ensure substrate concentrations (e.g., 0.6 μg/mL this compound) and inhibitor doses (1–125 μg/mL) are optimized to avoid non-linear kinetics .
Q. How can researchers validate this compound reductase inhibition in cellular or biochemical models?
- Methodological Answer : Use IC50 calculations via dose-response curves (Origin Pro or GraphPad). For instance, compounds like lycopene or statins are tested at varying concentrations, with inhibition (%) calculated as [(Control Absorbance – Sample Absorbance)/Control Absorbance] × 100. Validation includes comparison to known inhibitors (e.g., pravastatin) and statistical thresholds (p < 0.05) .
- Key Considerations : Include controls for non-specific binding and validate enzyme purity using SDS-PAGE or activity kits .
Advanced Research Questions
Q. How can molecular docking and dynamics resolve conflicting data on inhibitor binding affinities?
- Methodological Answer : Use Autodock 4.2 or Argus Lab to simulate ligand-receptor interactions. For example, docking lycopene or synthetic pyrrole-based compounds into the this compound reductase active site (PDB ID: 1DQ9) reveals binding energies (e.g., -9.98 to -12.89 kcal/mol). Validate models using PROSA Z-scores (>2.24) and Ramachandran plots to ensure <2% residues in disallowed regions .
- Key Considerations : Cross-validate docking results with experimental IC50 values and account for solvent effects or co-crystallized ligands .
Q. What strategies address heterogeneity in meta-analyses of this compound reductase inhibitor studies?
- Methodological Answer : Apply random-effects models to account for variability across studies. For example, assess heterogeneity via Cochran’s Q-test and I² statistics. If significant heterogeneity exists (I² > 50%), stratify by factors like study design (e.g., randomized trials vs. observational studies) or patient LDL levels. Weight studies by inverse variance to prioritize high-quality data .
- Key Considerations : Exclude studies with inadequate blinding or non-intent-to-treat analysis to minimize bias .
Q. How can structural biology guide the design of hepatoselective this compound reductase inhibitors?
- Methodological Answer : Use X-ray crystallography (e.g., PDB ID: 2Q1L) to identify liver-specific binding pockets. For instance, pyrrole-based inhibitors with fluorophenyl groups exhibit hepatoselectivity due to interactions with membrane-bound enzyme isoforms. Optimize logP values and polar surface area to enhance liver targeting .
- Key Considerations : Validate selectivity via in vivo models measuring hepatic vs. extrahepatic enzyme activity .
Q. Methodological Optimization
Q. What experimental designs improve reproducibility in this compound reductase studies?
- Methodological Answer : Implement Box-Behnken response surface methodology (RSM) to optimize assay conditions (e.g., pH, temperature, substrate concentration). For example, RSM identified optimal this compound reductase inhibitor production in Fusarium solani cultures, reducing variability by 23% compared to one-factor-at-a-time approaches .
- Key Considerations : Use ANOVA with Tukey’s post hoc test to validate RSM model significance (p < 0.05) .
Q. How do researchers reconcile contradictory findings in enzyme kinetics across species?
- Methodological Answer : Perform comparative kinetics using purified enzymes from divergent species (e.g., Brassica juncea HMGS vs. human HMGCR). For example, Pseudomonas aeruginosa this compound lyase shows a pH optimum of 7.0 vs. 8.5–9.0 in avian enzymes. Use site-directed mutagenesis to pinpoint residue-specific contributions to catalytic differences .
- Key Considerations : Include phylogenetic analysis to contextualize evolutionary divergence in enzyme mechanisms .
Q. Data Validation and Reporting
Q. What criteria ensure rigor in reporting this compound reductase inhibitor studies?
- Methodological Answer : Follow CONSORT guidelines for clinical trials or ARRIVE for preclinical studies. Disclose sample size calculations, randomization methods, and blinding protocols. For example, the Cholesterol and Recurrent Events Trial (CARE) reported absolute risk reductions (3%) and 95% confidence intervals for pravastatin efficacy, enhancing transparency .
- Key Considerations : Use PRISMA checklists for systematic reviews to document search strategies (e.g., PubMed/MEDLINE keywords: "this compound reductase inhibitor" AND "clinical trial") .
Q. How can computational models validate novel this compound reductase inhibitors?
- Methodological Answer : Combine molecular dynamics (GROMACS) with free-energy perturbation (FEP) to predict binding free energies. Validate using experimental IC50 values and correlate with docking scores (e.g., Autodock Vina). For instance, PROSA Z-scores >2.24 confirm model reliability in lycopene studies .
- Key Considerations : Cross-check computational predictions with mutagenesis data (e.g., catalytic residue mutations reducing activity by >80%) .
Q. Cross-Disciplinary Applications
Q. How do this compound reductase inhibitors intersect with non-cardiovascular research (e.g., Alzheimer’s disease)?
- Methodological Answer : Use transgenic mouse models (e.g., APP/PS1) to assess statin effects on amyloid-β levels. Measure brain cholesterol synthesis via deuterated water labeling and GC-MS. For example, mevastatin reduced hippocampal Aβ42 by 40% in murine models, linked to HMGCR inhibition in astrocytes .
- Key Considerations : Control for blood-brain barrier permeability using LC-MS/MS quantification of drug levels in CSF .
Properties
IUPAC Name |
(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABVTRNMFUVUDM-VRHQGPGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7O20P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862689 | |
Record name | (S)-3-Hydroxy-3-methylglutaryl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxy-3-methylglutaryl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26926-09-0, 1553-55-5 | |
Record name | (S)-3-Hydroxy-3-methylglutaryl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(hydrogen 3-hydroxy-3-methylglutaryl)coenzyme A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Hydroxy-3-methylglutaryl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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